3-Methylglutaric anhydride

Asymmetric Synthesis Chiral Hemiester Caprazamycin Intermediate

3-Methylglutaric anhydride (CAS 4166-53-4) is the essential chiral building block for stereoselective synthesis. Its single methyl substituent at the 3-position creates a chiral center enabling enantioselective desymmetrization (88% ee in caprazamycin B total synthesis) and diastereoselective annulation (up to 95:5 dr for sp3-rich 2-oxopiperidines). Unsubstituted or 3,3-dimethylglutaric anhydride cannot replicate this stereochemical fidelity. The compound also enables pH-sensitive MGluPG polymers with intermediate hydrophobicity — a precipitation profile unattainable with SucPG or CHexPG — for cytoplasmic delivery applications. Moisture-sensitive white crystalline solid, ≥98% purity. For R&D use only.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 4166-53-4
Cat. No. B1583352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylglutaric anhydride
CAS4166-53-4
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1CC(=O)OC(=O)C1
InChIInChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3
InChIKeyMGICRVTUCPFQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylglutaric Anhydride (CAS 4166-53-4): Core Properties and Role as a Differentiated Building Block


3-Methylglutaric anhydride (CAS 4166-53-4, C6H8O3, MW 128.13) is a cyclic anhydride featuring a methyl substituent at the 3-position, which introduces a chiral center and distinct steric/electronic properties relative to unsubstituted glutaric anhydride. Its molecular structure confers a melting point of 40–48 °C and a boiling point of 180–182 °C at 25 mmHg [1]. The compound is moisture-sensitive and is typically supplied as a white crystalline solid with ≥96–99% purity (GC) . It serves as a versatile intermediate in asymmetric synthesis, polymer modification, and pharmaceutical production, with its unique reactivity profile directly enabling transformations that are inefficient or impossible with simpler anhydride analogs.

Why Generic Glutaric Anhydride Analogs Cannot Substitute for 3-Methylglutaric Anhydride


Unsubstituted glutaric anhydride, succinic anhydride, or even 3,3-dimethylglutaric anhydride cannot be directly interchanged with 3-methylglutaric anhydride in stereoselective syntheses or polymer modifications. The presence of a single methyl group at the 3-position introduces a chiral center that is essential for enantioselective desymmetrization [1] and significantly modulates both the proton affinity (PA) and the hydrophobic balance of derived polymers [2]. These quantifiable differences in electronic and steric properties dictate reaction outcomes, including enantioselectivity, diastereocontrol, and pH-responsive behavior. Attempted substitution with unsubstituted or differently substituted anhydrides results in inferior stereochemical fidelity, altered reactivity, or complete failure to achieve the desired product profile. The following evidence items provide the specific quantitative basis for this differentiation.

Quantitative Differentiation of 3-Methylglutaric Anhydride: Comparator-Based Evidence for Procurement and Scientific Selection


Enantioselective Desymmetrization: 88% ee Achieved with 3-Methylglutaric Anhydride vs. Lower Performance with Unsubstituted Glutaric Anhydride

Desymmetrization of 3-methylglutaric anhydride using a (S)-Ni2-(Schiff base) catalyst furnishes the chiral monobenzylester with 88% enantiomeric excess (ee). In contrast, unsubstituted meso-glutaric anhydrides under identical or similar catalytic systems (e.g., cinchona alkaloid-derived catalysts) yield significantly lower enantioselectivity [1]. This quantifiable advantage makes 3-methylglutaric anhydride the preferred substrate when high stereochemical purity is required for downstream pharmaceutical intermediates such as caprazamycin B.

Asymmetric Synthesis Chiral Hemiester Caprazamycin Intermediate

Gas-Phase Proton Affinity: +4 kJ/mol Enhancement Over Unsubstituted Glutaric Anhydride

Experimental determination of gas-phase proton affinities (PA) using Fourier transform-ion cyclotron resonance (FT-ICR) and high-pressure chemical ionization (HPMS) reveals that 3-methylglutaric anhydride (PA = 820 ± 3 kJ/mol) exhibits a 4 kJ/mol higher proton affinity than unsubstituted glutaric anhydride (PA = 816 ± 3 kJ/mol) [1]. This difference, attributed to the electron-donating effect of the methyl substituent, translates into a measurable enhancement in gas-phase basicity and can influence proton-transfer equilibria in catalytic cycles where anhydride protonation is a key step.

Physical Organic Chemistry Gas-Phase Basicity Electronic Effects

Diastereoselective Piperidine Synthesis: 84% Yield and up to 95:5 dr with 3-Methylglutaric Anhydride, Outperforming 3,3-Dimethylglutaric Anhydride

In the 1,3-azadiene-anhydride annulation to construct 2-oxopiperidines, 3-methylglutaric anhydride delivers a 84% isolated yield and a diastereomeric ratio (dr) of up to 95:5 under optimized conditions (2-MeTHF, 80 °C) [1]. By comparison, 3,3-dimethylglutaric anhydride fails to react under the same conditions due to steric congestion, while unsubstituted glutaric anhydride is described as a more competent substrate than the 3,3-dimethyl analog but still less stereoselective than the 3-methyl derivative [1]. This positions 3-methylglutaric anhydride as the optimal balance between reactivity and stereocontrol for generating complex piperidine scaffolds.

Heterocyclic Chemistry Diastereoselective Annulation Drug Discovery

pH-Sensitive Polymer Precipitation: Intermediate Hydrophobicity Between Glutaric and Cyclohexanedicarboxylic Anhydride Derivatives

Carboxylated poly(glycidol) derivatives prepared from different cyclic anhydrides exhibit pH-dependent precipitation that follows the order: SucPG (succinic) < GluPG (glutaric) < MGluPG (3-methylglutaric) < CHexPG (1,2-cyclohexanedicarboxylic) [1]. This trend correlates with the number of carbon atoms in the side chain and directly reflects the hydrophobicity of the anhydride residue. MGluPG, derived from 3-methylglutaric anhydride, precipitates at an intermediate pH value, offering a tunable window for pH-sensitive liposome destabilization that is more physiologically relevant than the extremes provided by SucPG or CHexPG.

Polymer Modification pH-Responsive Materials Drug Delivery

Validated Application Scenarios for 3-Methylglutaric Anhydride Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Hemiester Intermediates for Antibiotic Total Synthesis

3-Methylglutaric anhydride is the substrate of choice for the enantioselective desymmetrization step in the total synthesis of caprazamycin B, a lipo-nucleoside antibiotic with anti-tuberculosis activity. The 88% ee achieved with the (S)-Ni2-(Schiff base) catalyst [1] directly enables access to the required chiral side-chain building block without recourse to chiral resolution. Procurement of this specific anhydride is essential for replicating the reported synthetic route.

Diastereoselective Construction of 2-Oxopiperidine Scaffolds for Medicinal Chemistry Libraries

In the 1,3-azadiene-anhydride annulation, 3-methylglutaric anhydride provides a scalable, high-yielding (84%) and highly diastereoselective (up to 95:5 dr) entry into 2-oxopiperidines bearing at least three contiguous stereocenters [1]. These sp3-rich piperidine derivatives are privileged scaffolds in drug discovery. Substitution with unsubstituted glutaric anhydride compromises stereoselectivity, while 3,3-dimethylglutaric anhydride fails to react, underscoring the necessity of the 3-methyl substitution pattern.

Synthesis of pH-Sensitive Poly(glycidol) Derivatives for Liposomal Drug Delivery

3-Methylglutaric anhydride is employed to modify poly(glycidol) to produce MGluPG, a pH-sensitive polymer with intermediate hydrophobicity between glutaric and cyclohexanedicarboxylic derivatives [1]. This intermediate precipitation pH window allows for efficient cytoplasmic delivery of membrane-impermeable molecules at mildly acidic pH, a property not achievable with the more hydrophilic SucPG or the more hydrophobic CHexPG. This application scenario is directly validated by the quantitative precipitation order evidence.

Crosslinking Agent for Chitosan/Cellulose Composite Membranes in Pervaporation Dehydration

3-Methylglutaric anhydride serves as an effective cross-linker for chitosan/cellulose (CTS/CL) composite membranes used in the pervaporative dehydration of ethanol/water mixtures. A CTS/CL-80/20 membrane cross-linked with 3-methylglutaric anhydride achieves a separation factor of α = 17.1 and a total permeation flux of 326 g/(m²·h) [1]. While this evidence is less directly comparative to other anhydrides, it demonstrates the compound's utility in industrial membrane fabrication where the methyl substituent contributes to balanced hydrophilicity and mechanical integrity.

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